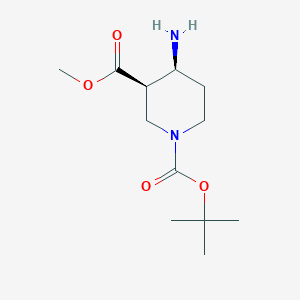

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate

Description

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate (CAS: 1620128-54-2, molecular formula: C₁₂H₂₂N₂O₄, molecular weight: 258.31 g/mol) is a piperidine-based derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester at the 3-position . The cis-configuration of the amino and ester groups on the piperidine ring is critical for its stereochemical applications in organic synthesis, particularly in pharmaceutical intermediates. The Boc group enhances stability during synthetic processes, while the methyl ester facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPKQJCULPQVNO-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Ketal Formation and Catalytic Hydrogenation

This two-step approach, adapted from CN107805218B, begins with N-benzyl-4-piperidone as the starting material:

Step 1: Ketal Formation and Boc Protection

-

Reaction Setup : N-benzyl-4-piperidone reacts with trimethyl orthoformate () in methanol or ethanol under acidic conditions (ammonium chloride or p-toluenesulfonic acid).

-

Mechanism : The orthoformate forms a ketal intermediate, which undergoes transamination with tert-butyl carbamate (BocNH) at 80–100°C. Methanol/ethanol is continuously removed to shift equilibrium toward imine formation.

Step 2: Pd/C Catalytic Hydrogenation

-

Conditions : The imine is hydrogenated using 5–10% Pd/C under 0.8–1.0 MPa H at 60–80°C.

-

Workup : Filtration, solvent concentration, and crystallization with n-heptane yield 4-Boc-aminopiperidine.

Adaptation for Target Compound :

To introduce the methyl ester at the 3-position, a subsequent esterification step is required. For example, treating 4-Boc-aminopiperidine-3-carboxylic acid with methyl iodide in the presence of a base like potassium carbonate could achieve this.

Method 2: Hofmann Degradation of Piperidinecarboxamide

CN104628627A describes an alternative route starting from 4-piperidinecarboxamide :

Step 1: Boc Protection

-

Reaction : 4-Piperidinecarboxamide is treated with di-tert-butyl dicarbonate () and triethylamine in water.

-

Workup : pH adjustment to 6–7, dichloromethane extraction, and acetone crystallization yield 1-Boc-4-piperidinecarboxamide.

Step 2: Hofmann Degradation

-

Conditions : Bromine and sodium hydroxide convert the carboxamide to an amine via intermediate isocyanate formation.

-

Workup : Extraction, petroleum ether crystallization, and filtration yield 1-Boc-4-aminopiperidine.

Esterification : The 3-carboxylate group can be introduced via Mitsunobu reaction or direct esterification of a carboxylic acid precursor.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | N-benzyl-4-piperidone | 4-piperidinecarboxamide |

| Key Steps | Ketal formation, hydrogenation | Boc protection, Hofmann degradation |

| Yield (Overall) | 70–75% | 65–70% |

| Stereochemical Control | Requires post-synthesis resolution | Limited by starting material |

| Scalability | High (patent examples: 0.8–1.0 mol) | Moderate (lab-scale demonstrated) |

| Cost | Higher (Pd/C catalyst) | Lower (no noble metals) |

Advantages of Method 1 :

Advantages of Method 2 :

Stereochemical Considerations

The cis configuration at positions 3 and 4 is critical for biological activity. Strategies to enforce this include:

-

Chiral Auxiliaries : Temporarily introducing a chiral group during esterification to direct stereochemistry.

-

Dynamic Kinetic Resolution : Utilizing catalysts that epimerize intermediates while favoring the cis product.

-

Chromatographic Separation : HPLC or chiral columns to isolate the desired diastereomer.

Industrial-Scale Optimization

Catalyst Recycling : Pd/C recovery methods (e.g., filtration and reactivation) reduce costs in Method 1.

Solvent Selection : Replacing methanol with ethanol improves safety and reduces toxicity.

Process Intensification : Continuous flow systems for ketal formation could enhance throughput .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Methyl cis-4-aminopiperidine-3-carboxylate | 85–92% | |

| HCl (4M in dioxane) | Hydrochloride salt of deprotected amine | 89% |

-

Mechanism : Acid-catalyzed cleavage of the carbamate generates CO₂ and tert-butanol, leaving the free amine.

-

Industrial Application : Automated reactors optimize this step for large-scale synthesis.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid, enabling further coupling reactions.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| LiOH·H₂O in THF/EtOH/H₂O | cis-4-Boc-Amino-piperidine-3-carboxylic acid | 76% | |

| NaOH in aqueous acetone | Corresponding carboxylate salt | 82% |

-

Kinetics : Hydrolysis proceeds faster under basic conditions due to nucleophilic attack by hydroxide.

-

Stereochemical Integrity : The cis configuration remains intact during hydrolysis .

Reductive Amination

The deprotected amine participates in reductive amination with aldehydes or ketones to form secondary amines.

Amide Coupling

The carboxylic acid (post-ester hydrolysis) reacts with amines to form amides, a key step in peptide synthesis.

-

Industrial Optimization : Chromatography ensures high purity (>98%) for pharmaceutical intermediates .

Oxidation Reactions

The piperidine ring undergoes oxidation to form ketones or lactams under controlled conditions.

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO₄, acidic H₂O | Piperidin-3-one derivative | 58% | |

| RuCl₃, NaIO₄ | N-Boc-3-oxopiperidine-4-carboxylate | 63% |

Suzuki–Miyaura Cross-Coupling

The methyl ester can be functionalized via palladium-catalyzed coupling for aryl group introduction.

| Aryl Boronic Acid | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Fluorophenylpiperidine derivative | 71% |

Kinetic Resolution

Chiral bases like sparteine enable enantioselective lithiation for asymmetric synthesis.

| Base System | Substrate | Selectivity Factor (s) | References |

|---|---|---|---|

| n-BuLi/(+)-sparteine | N-Boc-2-arylpiperidine | 16 |

Scientific Research Applications

Synthesis of Chiral Building Blocks

One of the primary applications of methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is its role as a chiral building block in organic synthesis. The compound can be utilized to produce various derivatives with significant biological activity. For instance, it has been used to synthesize N-Boc-amino acid derivatives that serve as isosteres and conformationally restricted amino acids. These derivatives are valuable in the design of biologically active peptides and compounds .

Key Findings:

- Methyl 2-[(Boc-amino)piperidinyl]propanoates were synthesized with high yields and purity, demonstrating the compound’s potential in creating novel chiral structures .

- The structural elucidation of synthesized compounds was performed using advanced techniques such as NMR spectroscopy and X-ray crystallography, confirming their configurations .

Medicinal Chemistry and Drug Development

This compound has been explored for its potential in drug development, particularly as a scaffold for antiviral agents. Research has identified derivatives based on the 4-aminopiperidine structure that exhibit potent activity against Hepatitis C Virus (HCV). These derivatives inhibit viral assembly and release, showcasing the compound's utility in antiviral therapy .

Case Study Highlights:

- A study revealed that compounds derived from 4-aminopiperidine could synergistically enhance the efficacy of existing antiviral drugs like Telaprevir and Daclatasvir, leading to improved treatment outcomes for HCV .

- Pharmacokinetic studies indicated favorable properties for these derivatives, including good liver distribution and minimal toxicity, which are crucial for therapeutic applications .

Development of Selective Inhibitors

Another significant application of this compound is its use in developing selective inhibitors for various biological targets. For example, researchers have utilized this compound to create peptide analogs that selectively inhibit certain kinases involved in cancer progression. This approach aims to minimize off-target effects while maximizing therapeutic efficacy against specific cancer types .

Research Insights:

- The synthesis of 3-aminopiperidine-based peptide analogs demonstrated promising selectivity and potency against cancer cell lines, indicating the potential for targeted cancer therapies .

- In vivo studies reported favorable pharmacokinetic profiles for these inhibitors, suggesting their viability as therapeutic agents .

Comparative Analysis of Derivatives

The following table summarizes key pharmacological properties and applications of selected derivatives derived from this compound:

| Compound | Target | Activity | Pharmacokinetics |

|---|---|---|---|

| 1 | HCV Assembly | Potent Inhibitor | Favorable liver distribution |

| 2 | ERK5 Kinase | Selective Inhibitor | Minimal toxicity |

| 3 | Cancer Cell Lines | High Potency | Good ADME properties |

Mechanism of Action

The mechanism of action of Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate depends on its application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The Boc group provides protection during synthetic steps, ensuring the amine functionality remains intact until the desired stage of the synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate and two analogous compounds:

Functional Group and Reactivity Differences

Protecting Groups: The Boc group in this compound offers acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). In contrast, Benzyl 4-aminopiperidine-1-carboxylate employs a benzyl carbamate group, which requires hydrogenolysis (H₂/Pd-C) for removal .

Ring Structure and Strain: The piperidine ring (6-membered) in the primary compound and Benzyl 4-aminopiperidine-1-carboxylate provides conformational flexibility, whereas the cyclobutane ring (4-membered) in the hydrochloride derivative introduces significant ring strain. This strain may enhance reactivity in cycloaddition or ring-opening reactions .

Solubility and Physical Properties: The hydrochloride salt form of the cyclobutane derivative improves water solubility compared to the neutral Boc- and benzyl-protected analogs. The Boc-protected compound’s higher molecular weight (258.31 vs. 165.62 g/mol) contributes to lower volatility, favoring its use in non-polar solvents .

Biological Activity

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological implications based on recent studies.

Synthesis and Characterization

This compound is synthesized through various methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The synthesis typically starts with piperidine derivatives, which are reacted with carboxylic acids and other reagents under controlled conditions. For example, a recent study described the synthesis of related compounds using chiral triflate esters, yielding enantiomerically pure products .

Table 1: Summary of Synthesis Conditions

| Compound | Reagents | Conditions | Yield |

|---|---|---|---|

| This compound | Piperidine derivatives, Boc anhydride | DCM, -50 °C | 74%-84% |

| 2-(Boc-amino)piperidinyl propanoates | Chiral triflate esters | TEA as base | 48%-81% |

Anticancer Properties

This compound has shown promising results in cancer therapy. A study highlighted its efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming the standard chemotherapeutic agent bleomycin. This compound's structure allows it to interact effectively with cellular targets involved in tumor progression and metastasis .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It acts as a ligand for muscarinic acetylcholine receptors, which are implicated in several neurological disorders. Activation of these receptors can lead to enhanced cell proliferation and survival, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via receptor interaction | |

| Neuropharmacological | Modulates muscarinic receptors |

Case Study 1: Cancer Cell Line Testing

In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound was tested against several lines, including HepG2 (liver cancer) and MCF7 (breast cancer), showing a dose-dependent response.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. Mice treated with this compound exhibited improved cognitive function compared to controls, alongside reduced amyloid-beta plaque formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.